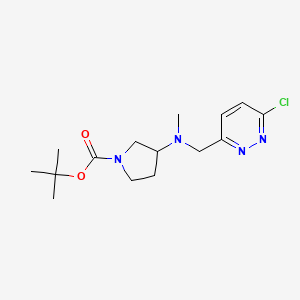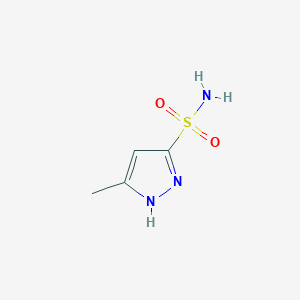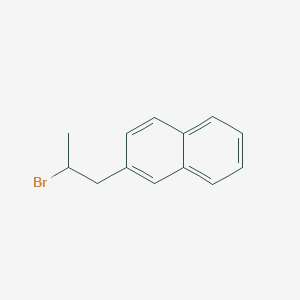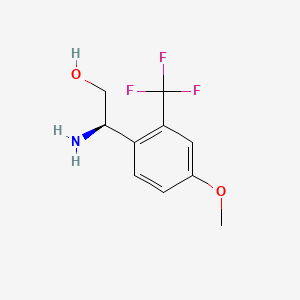
2-(2,3-Dihydroxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroxyphenyl)acetaldehyde is a chemical compound with the molecular formula C8H8O3 It is a derivative of phenylacetaldehyde, characterized by the presence of two hydroxyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2,3-dihydroxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dihydroxyphenyl)acetic acid.
Reduction: 2-(2,3-Dihydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(2,3-Dihydroxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). These enzymes convert it into other metabolites, which can influence cellular processes. For example, its role in the oxidative deamination of dopamine suggests its involvement in neurodegenerative pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylacetaldehyde:
Phenylacetaldehyde: Lacks the hydroxyl groups present in 2-(2,3-Dihydroxyphenyl)acetaldehyde.
2-(3,4-Dihydroxyphenyl)acetaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for research in various fields.
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-(2,3-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,5,10-11H,4H2 |
Clé InChI |
KQWWLPXFTPQSAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)


![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)


